4-bromonaphthalene-1-sulfonyl Chloride
Overview
Description
4-bromonaphthalene-1-sulfonyl Chloride is a useful research compound. Its molecular formula is C10H6BrClO2S and its molecular weight is 305.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bromonaphthalene Derivatives
4-Bromonaphthalene-1-sulfonyl Chloride is instrumental in the synthesis of various bromonaphthalene derivatives. Çakmak, Demirtaş, and Balaydın (2002) detail methods for the efficient synthesis of 1,4-dibromonaphthalene, 1,5-dibromonaphthalene, and 1,3,5-tribromonaphthalene using 1-bromonaphthalene with minimal solvent at low temperatures. These derivatives have significant potential in further chemical research and applications (Çakmak et al., 2002).
Sulfonation Reactions
The compound plays a role in sulfonation reactions. Cerfontain, Zou, Bakker, and Van De Griendt (1994) examined the sulfonation of various halogenobenzenes and halogenonaphthalenes, demonstrating the reactivity and utility of such compounds in the synthesis of sulfo derivatives. This research contributes to a deeper understanding of the chemical behavior of halogenated aromatic compounds in the presence of sulfur trioxide (Cerfontain et al., 1994).
Development of Clickable Reagents
1-Bromoethene-1-sulfonyl fluoride, a related compound, shows the potential of bromonaphthalene sulfonyl derivatives in the development of clickable reagents. Leng and Qin (2018) developed this reagent with multiple electrophilic sites, showcasing its use in regioselective synthesis. Such reagents are valuable in organic synthesis and pharmaceutical research (Leng & Qin, 2018).
Analytical Applications
In the field of analytical chemistry, derivatives of bromonaphthalene sulfonyl chloride are used as chromophoric reagents for detecting amino acids. Malencik, Zhao, and Anderson (1990) described using 4'-Dimethylaminoazobenzene-4-sulfonyl chloride for analyzing modified amino acids, highlighting the compound's role in sensitive detection methods (Malencik et al., 1990).
Safety and Hazards
Mechanism of Action
Mode of Action
4-Bromonaphthalene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound. It can react with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonic esters, respectively . The bromine atom on the naphthalene ring can also participate in various reactions, such as nucleophilic aromatic substitution, further expanding the range of possible reactions.
Result of Action
The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with. Given its reactivity, it could potentially modify a wide range of biomolecules, altering their function and potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to premature reactions, reducing the availability of the compound for its intended targets. Additionally, factors such as pH and temperature can affect the rate of its reactions .
Properties
IUPAC Name |
4-bromonaphthalene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBFYZPSEJKTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373725 | |
Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63279-36-7 | |
Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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